4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline
Description
Structural Elucidation of 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline
IUPAC Nomenclature and Systematic Identification
IUPAC Name : this compound.
Systematic Numbering :
- Core Structure : Quinazoline, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Substituents :
- Position 4 : Chloro group (-Cl)
- Position 6 : Methoxy group (-OCH₃)
- Position 7 : 3-(piperidin-1-yl)propoxy group (-OCH₂CH₂CH₂N(C₅H₁₀))
Molecular Formula : C₁₇H₂₂ClN₃O₂.
Molecular Weight : 335.83 g/mol.
Synonyms : Tandutinib intermediate MLN518 CT53518, 4-Chloro-7-[3-piperidinopropoxy]-6-methoxyquinazoline.
X-ray Crystallographic Analysis
Current Status : No direct crystallographic data exists for this compound. However, structurally related quinazoline derivatives (e.g., gefitinib, erlotinib) reveal key insights into quinazoline core geometry.
Key Observations from Analogues :
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR Data (Predicted from Analogues) :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine CH₂ | 1.4–1.6 (m) | Multiplet | 6H |
| Propoxy CH₂ | 2.2–2.4 (m) | Multiplet | 2H |
| Propoxy OCH₂ | 4.0–4.2 (t) | Triplet | 2H |
| Methoxy OCH₃ | 3.8–3.9 (s) | Singlet | 3H |
| Quinazoline H-5 | 7.1–7.3 (s) | Singlet | 1H |
| Quinazoline H-8 | 7.4–7.5 (s) | Singlet | 1H |
¹³C NMR Data (Predicted) :
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Quinazoline C-2 | 160–165 (C=N) |
| Quinazoline C-4 | 145–150 (C-Cl) |
| Methoxy C-6 | 55–60 (OCH₃) |
| Piperidine N-CH₂ | 45–50 |
Infrared Spectroscopy (IR)
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| OCH₃ (C-O) | 2800–2900 |
| C-Cl | 600–800 |
| Quinazoline C=N | 1600–1650 |
| Piperidine N-CH₂ | 1450–1500 |
Mass Spectrometry (MS)
Expected Fragmentation :
| Fragment | m/z |
|---|---|
| Molecular Ion (M⁺) | 335.83 |
| [M - Cl]⁺ | 300.83 |
| [M - OCH₂CH₂CH₂N(C₅H₁₀)]⁺ | 198.02 |
Computational Molecular Modeling (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) Insights :
- Electronic Structure :
Molecular Orbital Analysis :
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -5.2 | Quinazoline π-system |
| LUMO | -1.8 | Chloro and propoxy substituents |
Conformational Flexibility :
- Propoxy-Piperidine Chain : Torsion angles (N-C-C-O) allow for multiple conformers, impacting binding affinity.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-22-15-10-13-14(19-12-20-17(13)18)11-16(15)23-9-5-8-21-6-3-2-4-7-21/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMEXBHMIYNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451479 | |
| Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288383-71-1 | |
| Record name | 4-CHLORO-6-METHOXY-7-(3-(PIPERIDIN-1-YL)PROPOXY)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediates
A typical route starts from a methoxy-substituted hydroxybenzoate derivative, which undergoes O-alkylation with a 3-chloropropyl halide to introduce the propoxy chain. This intermediate is then nitrated to introduce the nitro group at the desired position, followed by substitution of the chlorine atom with piperidine to yield a piperidinylpropoxy-substituted benzoate intermediate.
| Step | Reactants & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Methyl 3-methoxy-4-hydroxybenzoate + 1-bromo-3-chloropropane, K2CO3, tetrabutylammonium iodide, acetone, reflux 2 h | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 76% | Reaction monitored by HPLC; product crystallized from acetonitrile |
| 2 | Nitration: methyl 4-(3-chloropropoxy)-3-methoxybenzoate + HNO3 in acetic acid, 0-50 °C | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | 75% | Regioselective nitration confirmed by HPLC |
| 3 | Piperidine substitution: methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate + piperidine, K2CO3, NaI, tetrabutylammonium iodide, acetonitrile, reflux 3 h | Methyl 5-methoxy-2-nitro-4-(3-piperidin-1-yl-propoxy)benzoate | 86% | Reaction completion confirmed by HPLC |
Cyclization and Chlorination to Quinazoline Core
The nitro-substituted intermediate is subjected to catalytic hydrogenation to reduce the nitro group to an amine, followed by cyclization to form the quinazoline ring. Chlorination at the 4-position of the quinazoline core is typically performed using phosphoryl chloride in the presence of N,N-diethylaniline to improve yields and reproducibility compared to thionyl chloride methods.
| Step | Reactants & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 4 | Catalytic hydrogenation of nitro intermediate | Amino intermediate | Quantitative | Standard hydrogenation conditions |
| 5 | Cyclization with formamidine acetate in 2-methoxyethanol | 6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-one | 85% | High purity (>98% by HPLC) obtained |
| 6 | Chlorination: phosphoryl chloride + N,N-diethylaniline, heating | 4-Chloro-6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline | 70-86% | More reliable than thionyl chloride methods |
Purification
The crude product is typically purified by extraction with organic solvents such as ethyl acetate or methylene chloride, drying over magnesium sulfate or sodium sulfate, and chromatographic techniques including flash column chromatography or preparative thin-layer chromatography. Recrystallization is used for final purification to achieve high purity (>99% by HPLC).
Research Findings and Optimization
- Use of phosphoryl chloride with N,N-diethylaniline as a chlorinating agent significantly improves yield and reproducibility of the chlorination step compared to thionyl chloride and DMF methods.
- The choice of solvent and reaction temperature during cyclization impacts the yield; 2-methoxyethanol with formamidine acetate provides superior yields (~85%) compared to formamide or formamide with ammonium formate.
- O-alkylation steps benefit from phase transfer catalysts like tetrabutylammonium iodide to enhance reaction rates and yields.
- Monitoring by HPLC and characterization by NMR ensure high purity and structural confirmation at each step.
Summary Table of Key Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | O-Alkylation | 1-bromo-3-chloropropane, K2CO3, TBAB, acetone, reflux | 76 | 94 (HPLC) | Efficient alkylation |
| 2 | Nitration | HNO3, AcOH, 0-50 °C | 75 | 97 (HPLC) | Regioselective nitration |
| 3 | Piperidine substitution | Piperidine, K2CO3, NaI, TBAB, reflux | 86 | 98 (HPLC) | High conversion |
| 4 | Catalytic hydrogenation | Standard catalytic hydrogenation | Quantitative | >98 | Reduction of nitro to amine |
| 5 | Cyclization | Formamidine acetate, 2-methoxyethanol | 85 | >98 | Efficient ring closure |
| 6 | Chlorination | POCl3, N,N-diethylaniline, heat | 70-86 | >95 | Reliable chlorination |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline has the following chemical characteristics:
- Molecular Formula : C17H22ClN3O2
- Molecular Weight : 335.83 g/mol
- CAS Number : 288383-71-1
The compound features a quinazoline core, which is known for its biological activity, particularly in inhibiting various kinases.
Anticancer Activity
One of the primary applications of this compound is in cancer research. Quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting G9a, a histone methyltransferase linked to oncogenesis.
A study demonstrated that modifications to the quinazoline structure could enhance its potency against cancer cell lines, suggesting that further optimization could lead to effective anticancer agents .
Kinase Inhibition
The compound's structural features allow it to act as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and diabetes. Research indicates that derivatives of this compound can selectively inhibit certain kinases, making them candidates for drug development .
Neuropharmacological Potential
Due to the presence of the piperidine moiety, there is interest in exploring the neuropharmacological applications of this compound. Piperidine-containing compounds are often investigated for their potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The optimization of these synthetic routes has been a focus of research to improve yield and purity while minimizing by-products.
For example, one study outlined a novel synthetic pathway that allowed for the efficient production of this compound with over 95% purity, which is crucial for biological assays .
Case Study 1: G9a Inhibition
In a recent investigation into G9a inhibitors, compounds structurally related to this compound were evaluated for their ability to reduce H3K9me2 levels in breast cancer cell lines. The study found that while some analogs exhibited low cellular toxicity, their potency varied significantly based on structural modifications .
Case Study 2: Kinase Selectivity
Another study focused on the selectivity of quinazoline derivatives as kinase inhibitors. It was revealed that specific substitutions at the 7-position could enhance selectivity towards particular kinases associated with cancer pathways. This finding underscores the importance of structural diversity in developing targeted therapies .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
| Property | Piperidine Derivative | Methylpiperazine Derivative | Morpholine Derivative |
|---|---|---|---|
| Molecular Weight | 356.83 | 350.84 | 366.83 |
| Density (g/cm³) | N/A | 1.220 | N/A |
| Boiling Point | N/A | 503.3°C | N/A |
| pKa | ~8.1 (estimated) | 7.63 | ~6.5 (estimated) |
Biological Activity
4-Chloro-6-methoxy-7-(3-(piperidin-1-YL)propoxy)quinazoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a bicyclic structure that often exhibits diverse pharmacological properties. The presence of the piperidine moiety is significant as it enhances the lipophilicity and biological activity of the compound.
The biological activity of quinazoline derivatives, including this compound, is primarily attributed to their interaction with various biochemical pathways:
- Kinase Inhibition : Quinazolines have been shown to inhibit several kinases, which are crucial in cancer cell proliferation and survival. This compound may act on specific kinases related to tumor growth.
- Enzyme Inhibition : The compound has potential inhibitory effects on enzymes such as G9a (a lysine methyltransferase), which plays a role in epigenetic regulation. Inhibiting G9a can lead to decreased levels of H3K9me2, a marker associated with gene silencing in cancer cells .
Anticancer Activity
Numerous studies have reported the anticancer properties of quinazoline derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound showed IC50 values less than 10 μM against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| MCF-7 | <10 | Significant inhibition of proliferation |
| A549 | <10 | Effective against lung cancer cells |
| HCT-116 | <10 | Active against colon cancer cells |
Other Biological Activities
In addition to anticancer effects, quinazoline derivatives exhibit:
- Antibacterial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential use in treating infections .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
- G9a Inhibition Study : A study investigated the effect of various quinazoline derivatives on G9a inhibition. It was found that increasing lipophilicity improved cellular potency, suggesting that modifications similar to those in this compound could enhance therapeutic efficacy .
- Molecular Docking Studies : Molecular docking analyses indicated that the binding affinity of this compound to target proteins was significantly higher compared to other derivatives, supporting its potential as a lead compound for drug development .
- Synthesis and Evaluation : Research involving the synthesis of this compound highlighted its stability and purity (>95%) during biological assays, reinforcing its suitability for further pharmacological studies .
Q & A
Q. What are the established synthetic routes for 4-Chloro-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. For example:
- Microwave-assisted synthesis : Reacting 4-chloro-6-methoxy-7-hydroxyquinazoline with 3-(piperidin-1-yl)propan-1-ol under microwave irradiation (150°C, 1 h) in 1,4-dioxane yields the product with 78% purity after flash chromatography .
- Classical coupling : Using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh₃) in dry THF at 0°C, followed by stirring at room temperature, achieves >99% yield .
- One-pot protocols : Combining etherification and nucleophilic substitution steps with morpholine derivatives simplifies synthesis but may require optimization for reproducibility .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition .
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions, e.g., methoxy (δ ~3.8–4.1 ppm) and piperidinylpropoxy protons (δ ~2.5–3.5 ppm) .
- HPLC (e.g., 99% purity with tR = 2.56 min) ensures purity for biological studies .
Q. How is the compound’s biological activity evaluated in preclinical research?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., c-Met, EGFR) using enzymatic or cell-based assays to determine IC50 values .
- Toxicity profiling : Acute toxicity in mice (e.g., TDLo = 35 mg/kg via oral administration) identifies safe dosing ranges .
- In vitro cytotoxicity : Assessed via MTT assays on cancer cell lines (e.g., IC50 values in µM range) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
- Molecular dynamics (MD) simulations : Simulate interactions with kinase domains (e.g., c-Met) to identify key residues (e.g., ATP-binding pocket) .
- Docking studies : Use software like AutoDock Vina to predict binding modes of derivatives (e.g., morpholine vs. piperidine substituents) .
- Free energy calculations : Compare ΔGbind values for SAR-guided modifications .
Q. What strategies resolve contradictions in synthetic yields or biological activity data?
- Yield discrepancies : Compare reaction scales (e.g., microwave vs. traditional heating). For instance, microwave synthesis may reduce side reactions but require stricter temperature control .
- Biological variability : Validate assays with positive controls (e.g., gefitinib for EGFR inhibition) and replicate experiments across cell lines .
- Purity thresholds : Ensure HPLC purity >95% to exclude impurities affecting activity .
Q. How can process optimization improve scalability and sustainability of synthesis?
- Solvent selection : Replace 1,4-dioxane (toxic) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Catalyst efficiency : Screen alternatives to DBAD (e.g., polymer-supported reagents) to simplify purification .
- One-pot reactions : Combine chlorination and alkoxylation steps to reduce intermediates .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Piperidine vs. morpholine substituents : Morpholine derivatives improve solubility but may reduce membrane permeability .
- Alkoxy chain length : Extending the propoxy linker to hexoxy increases lipophilicity, impacting blood-brain barrier penetration .
- Prodrug strategies : Introduce ester groups (e.g., ethyl carbamate) for controlled release in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
